Argininosuccinic acid hydrate disodium salt, also known as disodium L-argininosuccinate or argininosuccinic acid disodium salt hydrate, is a chemical compound with the molecular formula . It is primarily recognized for its role in the urea cycle, where it serves as an intermediate in the conversion of ammonia into urea, facilitating nitrogen excretion in mammals. This compound is crucial for maintaining nitrogen balance and is involved in various metabolic processes.
Argininosuccinic acid hydrate disodium salt can be derived from biological sources through enzymatic reactions in the urea cycle. It can also be synthesized in laboratories using various chemical methods, including biocatalytic processes that leverage enzymes like argininosuccinate lyase.
The compound falls under the category of amino acids and their derivatives, specifically classified as a dicarboxylic acid. It is also categorized as a metabolic intermediate due to its significant role in amino acid metabolism and nitrogen metabolism.
The synthesis of argininosuccinic acid hydrate disodium salt can be achieved through several methods:
In biocatalytic synthesis, L-arginine and fumarate are combined under controlled conditions with the enzyme argininosuccinate lyase. The reaction typically occurs in an aqueous medium at specific pH and temperature conditions to maximize yield. The final product can be isolated through standard workup procedures, ensuring high purity levels.
Argininosuccinic acid hydrate disodium salt features a complex structure comprising two sodium ions, four nitrogen atoms, six oxygen atoms, and a carbon backbone consisting of ten carbon atoms. The structural representation can be visualized as follows:
The compound exhibits specific stereochemistry due to its amino acid components, which are essential for its biological function in metabolic pathways.
Argininosuccinic acid undergoes several key reactions in biological systems:
The enzymatic reactions are characterized by specific kinetics that depend on substrate concentrations, pH levels, and temperature. Understanding these parameters is essential for optimizing yields in both laboratory and clinical settings.
Argininosuccinic acid hydrate disodium salt plays a pivotal role in the urea cycle by facilitating the detoxification of ammonia through its conversion into urea. The mechanism involves:
Research indicates that disruptions in this pathway can lead to metabolic disorders such as argininosuccinic aciduria, highlighting the importance of this compound in human health .
Argininosuccinic acid hydrate disodium salt has several important applications:
Argininosuccinic acid disodium salt hydrate (ASA-DS) represents the stabilized salt form of argininosuccinic acid, a fundamental intermediate in mammalian nitrogen metabolism. This compound participates in the fourth enzymatic step of the urea cycle, where it is synthesized from citrulline and aspartate via argininosuccinate synthetase (ASS1) in an ATP-dependent reaction. The reaction mechanism involves adenylation of citrulline's ureido group followed by displacement of AMP by aspartate's amino group, forming the carbon-nitrogen bond characteristic of argininosuccinic acid [5] [6]. ASA-DS serves as the immediate precursor for the argininosuccinate lyase (ASL)-catalyzed reaction, which cleaves it into two products: arginine and fumarate. This cleavage reaction represents the sole endogenous pathway for arginine biosynthesis in ureotelic organisms [2] [6].
The spatial and temporal dynamics of ASA-DS metabolism demonstrate remarkable compartmentalization within hepatocytes. Synthesis occurs primarily in the cytosol, while cleavage takes place predominantly in the mitochondrial matrix, though ASL exhibits dual localization. This compartmentalization creates a metabolic channel facilitating efficient nitrogen transfer from ammonia-derived carbamoyl phosphate to urea. During hepatic nitrogen detoxification, ASA-DS accumulation correlates directly with ammonia load, establishing its biochemical role as both a nitrogen carrier and a metabolic indicator of urea cycle function [2] [5].
Molecular disturbances in ASA-DS metabolism manifest profoundly in argininosuccinate lyase deficiency (argininosuccinic aciduria), an autosomal recessive urea cycle disorder. Deficiency of ASL enzymatic activity causes pathological accumulation of argininosuccinic acid in biological fluids, including plasma, cerebrospinal fluid, and urine. This accumulation disrupts nitrogen homeostasis, leading to hyperammonemia despite the potential excretion of nitrogen-containing compounds via alternative pathways. The clinical heterogeneity observed among patients with identical ASL mutations suggests additional regulatory mechanisms influencing ASA-DS flux, including tissue-specific expression patterns of urea cycle enzymes and post-translational modification of ASL [2] [5].
Table 1: Urea Cycle Intermediates and Enzymes Relevant to Argininosuccinic Acid Metabolism
Intermediate | Enzyme Catalyzing Formation | Enzyme Catalyzing Consumption | Metabolic Fate |
---|---|---|---|
Carbamoyl phosphate | Carbamoyl phosphate synthetase 1 | Ornithine transcarbamylase | Mitochondrial entry point |
Citrulline | Ornithine transcarbamylase | Argininosuccinate synthetase | Cytosolic translocation |
Argininosuccinic acid | Argininosuccinate synthetase | Argininosuccinate lyase | Cleaved to arginine + fumarate |
Arginine | Argininosuccinate lyase | Arginase | Hydrolyzed to ornithine + urea |
Fumarate | Argininosuccinate lyase | Fumarase | TCA cycle entry |
Beyond its canonical role in hepatic nitrogen disposal, argininosuccinic acid disodium salt hydrate functions as a critical metabolic node connecting the urea cycle with nitric oxide (NO) biosynthesis through the Citrulline-NO cycle. This cyclic metabolic pathway operates in NO-producing cells, including vascular endothelial cells, macrophages, and neuronal populations, where it facilitates the recycling of citrulline, the byproduct of nitric oxide synthase (NOS) activity, back into arginine. ASA-DS serves as the direct precursor in this recycling pathway, synthesized from citrulline and aspartate via argininosuccinate synthetase [4] [6].
The molecular coordination between ASA-DS metabolism and NO production demonstrates significant tissue-specific regulation. In vascular endothelium, ASL colocalizes with endothelial NOS (eNOS) within caveolae, forming a functional metabolic complex that channels arginine directly to the enzyme. This spatial organization creates a privileged arginine pool for NO synthesis, distinct from the bulk cellular arginine pool. Experimental evidence indicates that reduced ASL activity diminishes NO production despite normal cellular arginine concentrations, underscoring ASA-DS's essential role in maintaining this compartmentalized pathway [4]. The functional significance of this crosstalk manifests clinically in patients with argininosuccinic aciduria, who exhibit endothelial dysfunction and hypertension attributed to NO deficiency despite arginine supplementation therapy [4].
ASA-DS metabolism further intersects with cellular redox signaling through fumarate production. The fumarate generated during ASL-mediated cleavage of ASA-DS enters the tricarboxylic acid (TCA) cycle, contributing to cellular energy production. Additionally, fumarate functions as a signaling molecule that modulates the hypoxic response through inhibition of prolyl hydroxylase domain (PHD) enzymes, thereby stabilizing hypoxia-inducible factor 1α (HIF-1α). This metabolic coupling positions ASA-DS at the nexus of nitrogen metabolism, redox signaling, and oxygen sensing [2] [6].
Table 2: Comparative Features of Urea Cycle and Citrulline-Nitric Oxide Cycle
Feature | Hepatic Urea Cycle | Citrulline-Nitric Oxide Cycle |
---|---|---|
Primary Tissue | Hepatocytes | Vascular endothelium, macrophages, neurons |
Key Input | Ammonia, bicarbonate, aspartate | Citrulline (NOS product), aspartate |
Argininosuccinic acid Role | Nitrogen carrier for excretion | Metabolic intermediate for arginine regeneration |
Primary Output | Urea (nitrogen excretion) | Nitric oxide (signaling molecule) |
ASL Localization | Predominantly mitochondrial | Cytosolic, membrane-associated with NOS |
Pathological Consequence of Dysfunction | Hyperammonemia, encephalopathy | Endothelial dysfunction, hypertension |
Argininosuccinic acid disodium salt hydrate serves as the essential substrate for in vitro quantification of argininosuccinate lyase (ASL) enzymatic activity, providing a critical diagnostic tool for assessing urea cycle function. The standardized spectrophotometric assay exploits the inherent UV absorbance properties of the fumarate product at 240 nm (ε = 2.56 × 10³ M⁻¹·cm⁻¹). In this reaction system, ASA-DS is incubated with tissue extracts (e.g., liver homogenates, cultured fibroblasts, or erythrocyte lysates) in Tris-HCl buffer (pH 7.4) at 37°C. The enzymatic cleavage generates equimolar quantities of arginine and fumarate, with the latter's production rate monitored continuously via absorbance increase [1] [8]. This direct detection method offers advantages over coupled assays, including reduced analytical interference and simplified reaction kinetics interpretation.
Research-grade ASA-DS preparations (≥80% purity) enable precise kinetic characterization of ASL enzymes across species and tissues. Kinetic analyses reveal human hepatic ASL exhibits a Michaelis constant (Kₘ) of approximately 0.08-0.12 mM for argininosuccinic acid, indicating high substrate affinity. Maximum reaction velocity (Vₘₐₓ) values demonstrate significant inter-tissue variation, with hepatic activity exceeding renal and fibroblast activities by 5-7 fold, consistent with the liver's primacy in ureagenesis [1] [8]. These kinetic parameters prove clinically significant when evaluating partial ASL deficiencies in patients with variant forms of argininosuccinic aciduria, where residual enzyme activity as low as 1-5% of normal can mitigate hyperammonemia severity [2] [5].
ASA-DS-based assays have illuminated complex molecular pathologies in argininosuccinic aciduria beyond simple enzyme deficiency. Co-expression studies combining wild-type ASL with naturally occurring splice variants (e.g., exon 2-deleted or exon 7-deleted transcripts) demonstrate dominant-negative effects on tetrameric enzyme assembly. When incubated with ASA-DS, heterotetramers formed between wild-type and truncated subunits exhibit disproportionate activity reduction relative to the fraction of mutant protein. This phenomenon explains the observed biochemical variability in patients with identical ASL mutations but divergent clinical presentations [2]. Furthermore, ASA-DS serves as the reference compound in high-performance liquid chromatography (HPLC) and tandem mass spectrometry methods for quantifying argininosuccinic acid in biological samples, enabling both diagnostic confirmation and therapeutic monitoring of argininosuccinic aciduria patients [6] [8].
Table 3: Parameters for Spectrophotometric ASL Activity Assay Using Argininosuccinic Acid Disodium Salt Hydrate
Parameter | Specification | Significance |
---|---|---|
Substrate Concentration | 0.1-1.0 mM ASA-DS | Covers physiological to saturating conditions |
Optimal pH | 7.2-7.6 (Tris-HCl buffer) | Maintains enzyme stability and activity |
Detection Wavelength | 240 nm | Specific for fumarate product |
Temperature | 37°C | Physiological relevance |
Reaction Duration | 5-30 minutes | Linear product formation period |
Tissue Sources | Liver homogenates, fibroblasts, erythrocytes | Diagnostic versatility |
Inhibitors | 10 mM EDTA (chelator) | Demonstrates metal cofactor requirement |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3